Home > Products > Screening Compounds P82620 > (S)-PI3Kalpha-IN-4
(S)-PI3Kalpha-IN-4 -

(S)-PI3Kalpha-IN-4

Catalog Number: EVT-8276971
CAS Number:
Molecular Formula: C25H23ClFN5O5S
Molecular Weight: 560.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-PI3Kalpha-IN-4 is a selective inhibitor of phosphoinositide 3-kinase alpha, a key enzyme in the signaling pathways that regulate various cellular functions, including growth, proliferation, and survival. This compound is part of a class of inhibitors that target the phosphoinositide 3-kinase pathway, which is frequently dysregulated in various cancers. The selective inhibition of PI3Kalpha aims to minimize side effects associated with broader inhibition of the entire PI3K family, making it a promising candidate for cancer therapy.

Source and Classification

(S)-PI3Kalpha-IN-4 is classified as a small molecule inhibitor. It has been developed through structure-based drug design, which allows for the optimization of its binding affinity and selectivity towards the PI3Kalpha isoform. The compound has undergone extensive biological evaluation to determine its efficacy and safety profiles in preclinical studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-PI3Kalpha-IN-4 involves several key steps, typically starting from readily available precursors. The synthetic route often includes:

  1. Formation of Intermediates: Initial reactions involve halogenated derivatives that undergo nucleophilic substitution reactions to form key intermediates. For example, a morpholine derivative can be reacted with a trichloropyrimidine under controlled conditions.
  2. Cross-Coupling Reactions: Subsequent steps may involve palladium-catalyzed cross-coupling reactions to introduce various substituents at specific positions on the pyrimidine ring. This method allows for the incorporation of diverse functional groups that enhance biological activity.
  3. Purification and Characterization: Final products are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-PI3Kalpha-IN-4 features a complex arrangement that facilitates its interaction with the active site of PI3Kalpha. Key structural components include:

  • Pyrimidine Core: The central pyrimidine ring is crucial for binding affinity.
  • Morpholine Substituent: This group contributes to the compound's selectivity for PI3Kalpha.
  • Functional Groups: Various functional groups are strategically placed to enhance interactions with amino acid residues in the enzyme's active site.

The compound's molecular formula and weight have been determined through elemental analysis and mass spectrometry, providing essential data for its characterization .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-PI3Kalpha-IN-4 undergoes specific chemical reactions that are critical for its function as an inhibitor:

  1. Binding Interactions: The compound binds to the ATP-binding site of PI3Kalpha, preventing substrate phosphorylation. This interaction is characterized by hydrogen bonding and hydrophobic contacts with key residues in the active site.
  2. Competitive Inhibition: The compound acts as a competitive inhibitor, where it competes with ATP for binding to the active site, thereby inhibiting kinase activity.

The efficacy of (S)-PI3Kalpha-IN-4 as an inhibitor can be quantified using in vitro assays that measure its inhibitory concentration (IC50) against PI3Kalpha compared to other isoforms .

Mechanism of Action

Process and Data

The mechanism of action for (S)-PI3Kalpha-IN-4 involves:

  1. Inhibition of Phosphorylation: By occupying the ATP-binding site, (S)-PI3Kalpha-IN-4 effectively blocks the phosphorylation of downstream targets involved in cell survival and proliferation pathways.
  2. Impact on Cellular Signaling: Inhibition of PI3Kalpha leads to decreased activation of protein kinase B (Akt) and mammalian target of rapamycin signaling pathways, which are crucial for cancer cell growth.

Experimental data demonstrate that treatment with (S)-PI3Kalpha-IN-4 results in reduced levels of phosphorylated Akt, indicating effective inhibition of the signaling pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-PI3Kalpha-IN-4 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it is typically soluble in organic solvents but may require formulation adjustments for optimal aqueous solubility.
  • Stability: Stability studies indicate that (S)-PI3Kalpha-IN-4 maintains its integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability, while solubility tests provide insights into formulation strategies .

Applications

Scientific Uses

(S)-PI3Kalpha-IN-4 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: As a selective inhibitor, it is used in preclinical studies to explore its efficacy against various cancer types harboring mutations in the PIK3CA gene.
  2. Drug Development: The compound serves as a lead candidate for developing new cancer therapeutics aimed at selectively targeting PI3Kalpha without affecting other isoforms.
Introduction to PI3Kα Signaling and Therapeutic Targeting

Role of Phosphatidylinositol 3-Kinase Alpha in Oncogenic Signaling Pathways

Phosphatidylinositol 3-kinase alpha (PI3Kα), encoded by the PIK3CA gene, is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This reaction recruits Akt (protein kinase B) and other pleckstrin homology domain-containing proteins to the plasma membrane, initiating a cascade that regulates cell survival, proliferation, metabolism, and motility [1] [5]. The PI3Kα isoform is distinguished by its frequent genomic alterations in human cancers. PIK3CA mutations occur in approximately 15-30% of breast, colorectal, endometrial, and head/neck cancers, with hotspot mutations clustering in the helical (E542K, E545K) and kinase (H1047R) domains [2] [6]. These mutations induce constitutive pathway activation through distinct mechanisms: helical domain mutations disrupt inhibitory interactions with regulatory subunits, while kinase domain mutations enhance membrane binding and catalytic efficiency [4] [6]. Beyond cell-intrinsic effects, PI3Kα activation promotes angiogenesis via vascular endothelial growth factor secretion and modulates stromal interactions in the tumor microenvironment [1] [10].

Rationale for Selective Phosphatidylinositol 3-Kinase Alpha Inhibition in Cancer Therapeutics

Pan-phosphatidylinositol 3-kinase inhibitors (targeting all class I isoforms) and dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors demonstrated limited therapeutic utility due to compensatory feedback loops and systemic toxicities. Hyperglycemia, hepatotoxicity, and immune suppression resulted from simultaneous inhibition of phosphatidylinositol 3-kinase beta (ubiquitous metabolic functions) and phosphatidylinositol 3-kinase delta/gamma (immune cell regulation) [4] [10]. Isoform-selective inhibition represents a precision strategy to exploit cancer-specific vulnerabilities while sparing normal tissues. The oncogenic dominance of PIK3CA-mutant tumors depends heavily on PI3Kα signaling, creating a therapeutic window absent in pan-inhibition approaches [6] [8]. Preclinical studies confirmed that PIK3CA-mutant cell lines show heightened sensitivity to PI3Kα-selective inhibitors compared to those with alternative pathway alterations (e.g., PTEN loss) [4] [8]. This genetic dependency provides the foundational rationale for compounds like (S)-PI3Kalpha-IN-4.

Historical Development of Phosphatidylinositol 3-Kinase Alpha Inhibitors: From Pan-Inhibitors to Isoform-Specific Agents

The phosphatidylinositol 3-kinase inhibitor landscape evolved through three generations:

Table 1: Generations of Phosphatidylinositol 3-Kinase Inhibitors

GenerationRepresentative AgentsSelectivity ProfileKey Limitations
First (Pan-Inhibitors)Wortmannin, LY294002Broad class I phosphatidylinositol 3-kinasePoor pharmacokinetics, high toxicity
Second (Isoform-Specific)Idelalisib (δ), Alpelisib (α)Single isoform (≥50-fold selectivity)Compensatory pathway activation, on-target toxicities
Third (Next-Generation α)(S)-PI3Kalpha-IN-4High α-selectivity with optimized propertiesEmerging resistance mechanisms

Early pan-inhibitors served as tool compounds but lacked clinical utility due to unfavorable pharmacokinetics and toxicity profiles. The approval of idelalisib (phosphatidylinositol 3-kinase δ-specific) for hematologic malignancies in 2014 validated isoform-selective targeting [4]. Alpelisib (phosphatidylinositol 3-kinase α-specific) received approval in 2019 for PIK3CA-mutant breast cancer, demonstrating progression-free survival benefits but revealing challenges including hyperglycemia and adaptive resistance [4] [6]. This catalyzed development of third-generation agents like (S)-PI3Kalpha-IN-4, designed for enhanced selectivity, potency, and reduced off-target effects [8].

Chemical Profile and Pharmacological Characterization of (S)-PI3Kalpha-IN-4

Properties

Product Name

(S)-PI3Kalpha-IN-4

IUPAC Name

(2S)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide

Molecular Formula

C25H23ClFN5O5S

Molecular Weight

560.0 g/mol

InChI

InChI=1S/C25H23ClFN5O5S/c1-14(23(33)28-2)12-32-13-30-20-6-4-15(8-18(20)25(32)34)16-9-21(24(37-3)29-11-16)31-38(35,36)22-7-5-17(27)10-19(22)26/h4-11,13-14,31H,12H2,1-3H3,(H,28,33)/t14-/m0/s1

InChI Key

LPATWVFSBNDSHR-AWEZNQCLSA-N

SMILES

CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC

Isomeric SMILES

C[C@@H](CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.